molecular formula C9H11BrO3 B1291605 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene CAS No. 195314-47-7

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Cat. No.: B1291605
CAS No.: 195314-47-7
M. Wt: 247.09 g/mol
InChI Key: VCFQOBOFWXPMIK-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, also known as BMMB, is an aromatic compound belonging to the family of benzene derivatives. It is a colorless solid that is soluble in organic solvents. The structure of BMMB is composed of a benzene ring with two bromine atoms and two methoxy groups attached to the ring. BMMB is an important intermediate for the synthesis of various compounds and has been widely used in research, pharmaceutical and industrial applications.

Scientific Research Applications

1. Structural Analysis and Stereochemistry

  • Study by Li et al. (1995) : This research focused on the structural and stereochemical analysis of a related compound, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, using X-ray crystallographic analysis. This study provides insights into the stereochemistry of similar bromo-methoxy compounds, which is essential for understanding their reactivity and potential applications in various fields (Li, Lundquist, Soubbotin, & Stomberg, 1995).

2. Synthesis of Isoindoles

  • Research by Kuroda & Kobayashi (2015) : This study developed a two-step synthesis for 1-substituted 3-alkoxy-1H-isoindoles, starting from 2-(dialkoxymethyl)phenyllithium compounds, which are generated from 1-bromo-2-(dialkoxymethyl)benzenes. This process has implications for the synthesis of various pharmaceuticals and organic compounds (Kuroda & Kobayashi, 2015).

3. Electrochemical Bromination

  • Study by Kulangiappar, Anbukulandainathan, & Raju (2014) : This research explored the electrochemical bromination of 4-methoxy toluene, producing brominated compounds as a result. The study demonstrates the potential of electrochemical methods in the synthesis of bromo-methoxy compounds, which can be useful in various chemical reactions (Kulangiappar, Anbukulandainathan, & Raju, 2014).

4. Cyclisation Reactions

  • Research by Esteves et al. (2007) : The study focused on the controlled-potential reduction of various bromo-methoxy compounds, leading to the formation of tetrahydrofuran derivatives. This research highlights the application of these compounds in cyclisation reactions, which are significant in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-Bromo-4-methoxy-1-(methoxymethoxy)benzene” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Mechanism of Action

Properties

IUPAC Name

2-bromo-4-methoxy-1-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-4-3-7(12-2)5-8(9)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFQOBOFWXPMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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